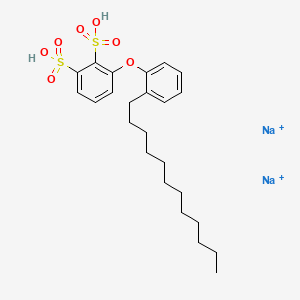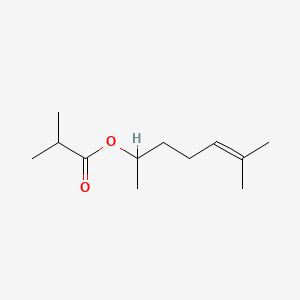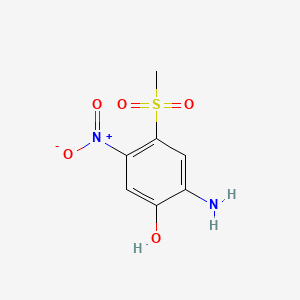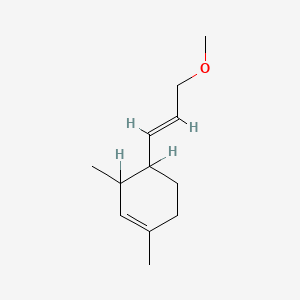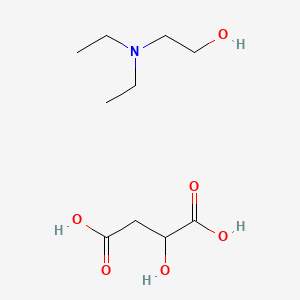
Einecs 303-124-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 303-124-6, also known as 2,4,6-triphenylpyrylium tetrafluoroborate, is a chemical compound that belongs to the class of pyrylium salts. It is characterized by its aromatic structure and is commonly used in various chemical reactions and applications due to its unique properties.
Métodos De Preparación
The synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures. The mixture is then allowed to cool, and the product is isolated by crystallization. The industrial production of this compound follows similar synthetic routes but may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,4,6-triphenylpyrylium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding reduced species.
Substitution: The aromatic structure allows for substitution reactions, where different substituents can be introduced into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,6-triphenylpyrylium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is used in the study of biological systems and as a probe in fluorescence microscopy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-triphenylpyrylium tetrafluoroborate involves its interaction with various molecular targets and pathways. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and interactions with other molecules. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
2,4,6-triphenylpyrylium tetrafluoroborate can be compared with other similar compounds, such as:
2,4,6-triphenylpyrylium chloride: Similar in structure but with different counterions, which can affect its solubility and reactivity.
2,4,6-triphenylpyrylium bromide: Another similar compound with different counterions, leading to variations in its chemical properties. The uniqueness of 2,4,6-triphenylpyrylium tetrafluoroborate lies in its specific counterion (tetrafluoroborate), which can influence its stability and reactivity in different chemical environments.
Propiedades
Número CAS |
94158-52-8 |
|---|---|
Fórmula molecular |
C10H21NO6 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-(diethylamino)ethanol;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C6H15NO.C4H6O5/c1-3-7(4-2)5-6-8;5-2(4(8)9)1-3(6)7/h8H,3-6H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9) |
Clave InChI |
SGVFJJGCNRTRSQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCO.C(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



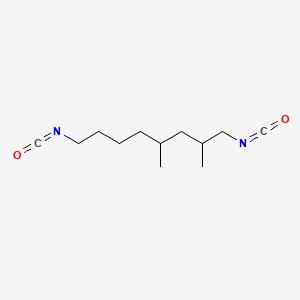
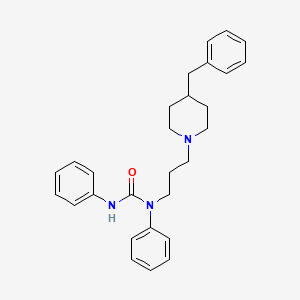

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)

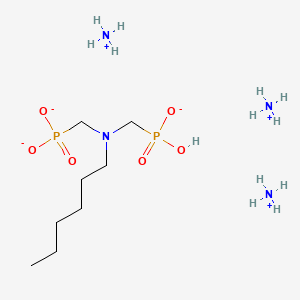
![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
